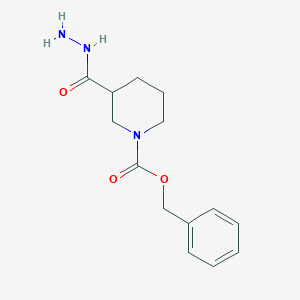
3-Hydrazinocarbonyl-piperidine-1-carboxylic acid benzyl ester
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Piperidine Derivatives
- Piperidine derivatives, including those related to 3-Hydrazinocarbonyl-piperidine-1-carboxylic acid benzyl ester, are synthesized through the Claisen rearrangement of 4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters. These derivatives serve as versatile intermediates in the synthesis of a broad range of substituted amines containing a piperidine unit (Acharya & Clive, 2010).
Preparation of Piperidinedione Derivatives
- 1-Benzyl-2,4-Piperidinedione-3-carboxylic acid derivatives, closely related to the compound , have been prepared and are significant in the synthesis of natural products and pharmacologically interesting compounds. These derivatives are valuable in the synthesis of emetine-like antiepileptic and herbicidal agents (Ibenmoussa et al., 1998).
Microbial Reduction in Synthetic Chemistry
- In studies of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, microbial reduction by various microorganisms yielded significant diastereo- and enantioselectivities. This process highlights the relevance of microbial methods in the stereospecific synthesis of complex organic compounds (Guo et al., 2006).
Cyclization Reactions in Chemical Synthesis
- N-Benzyl-amino aldehyde benzylimines, related to the compound of interest, are cyclized diastereoselectively in the presence of Lewis acids. This method is utilized for the synthesis of 3-amino-2,4-dialkyl-substituted piperidines, demonstrating the importance of cyclization reactions in the synthesis of complex organic structures (Laschat, Fröhlich, & Wibbeling, 1996).
X-Ray Diffraction for Stereochemical Analysis
- X-ray diffraction studies of compounds like the benzyl ester of 3-methyl-4-phenyl-4-piperidinecarboxylic acid provide insights into the absolute configurations of complex molecules. These studies are crucial for understanding the geometric and stereochemical properties of pharmaceutical intermediates (Peeters, Blaton, & Ranter, 1994).
Synthesis of Nonlinear Optical Materials
- The synthesis of protected ω-secondary amino carboxylic acid monomers, which include benzyl ester-protected compounds, highlights their application in creating materials with nonlinear optical (NLO) properties. These materials are significant in the field of photonics and optoelectronics (Huang et al., 2000).
Coumarin Derivatives Synthesis
- The reactivity of coumarin derivatives, which include interactions with piperidine, leads to the formation of various coumarin-based compounds. These studies are essential for developing new pharmaceuticals and organic materials (Mohammed, 2010).
Synthesis of Quinolone Antibiotics
- The synthesis of quinolone antibiotics involving reactions with piperidine derivatives demonstrates the critical role of piperidine-based compounds in the development of new antibacterial agents (Sheu et al., 1998).
Synthesis of Heterocyclic Amino Acids
- Methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates have been synthesized from piperidine carboxylic acids. These novel heterocyclic amino acids serve as building blocks for various chemical syntheses (Matulevičiūtė et al., 2021).
Insecticidal Applications
- Studies on tricycloalkanecarboxylic esters, including those derived from piperidine, reveal their potential as insecticides, demonstrating the application of these compounds in agriculture (Nakagawa et al., 1987).
Synthesis of Substance P Antagonist Analogues
- The synthesis of piperidine-based Substance P antagonists using naphthyridine scaffolds showcases the application of piperidine derivatives in medicinal chemistry (Rombouts et al., 2003).
Development of Oxadiazole Compounds
- The synthesis of 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides from piperidine derivatives demonstrates their application in creating bioactive molecules with potential therapeutic uses (Khalid et al., 2016).
Pharmacological Activity of Piperidine Esters
- Dialkylaminoalkyl esters of piperidine-1-carboxylic acid show pharmacological activities such as local anesthetics, CNS depressants, antihistaminics, and antispasmodics. This illustrates the diverse biomedical applications of piperidine derivatives (Rost, 1957).
Indole Nucleus Participation in Chemical Reactions
- The study of rearrangement reactions involving the indole nucleus, as seen in derivatives of piperidine-1-carboxylic acid benzyl ester, provides insights into novel reaction mechanisms and stereochemical outcomes (Hallett et al., 2000).
Synthesis of Antimicrobial Agents
- Chiral linear and macrocyclic bridged pyridines, synthesized from pyridine derivatives and including piperidine-based compounds, have shown potential as antimicrobial agents (Al-Salahi et al., 2010).
Synthesis of Novel Piperidine Derivatives
- The synthesis of N-Boc-1,2,3,5-tetrahydro spiro [benzo[c]azepine-4,2-piperidine] from piperidine-2-carboxylic acid methyl ester illustrates the creation of novel compounds for potential use in various applications (Wang Qian-y, 2015).
Preparation of Benzo-bis-pyrazolones
- The preparation of benzo[c]pyrazolo[1:2-a]pyrazol-1:9-diones through reactions involving piperidine demonstrates the utility of piperidine derivatives in the synthesis of complex heterocyclic compounds (Veibel & Lillelund, 1957).
Synthesis and Tuberculostatic Activity Studies
- The synthesis of N-Methyl-N′-(pyrazine-2-carbonyl)-hydrazinecarbodithioic Acid Methyl Ester and its reactions with piperidine derivatives have been studied for their tuberculostatic activity, demonstrating the potential pharmaceutical applications of these compounds (Gobis et al., 2006).
Piperidine and Pyrrolizidine Synthesis
- The synthesis of piperidines, pyrrolizidines, indolizidines, and quinolizidines through cyclization of acetylenic sulfones with beta and gamma-chloroamines, including transformations of piperidine derivatives, provides pathways for the synthesis of complex natural products and pharmacologically relevant compounds (Back & Nakajima, 2000).
Propriétés
IUPAC Name |
benzyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c15-16-13(18)12-7-4-8-17(9-12)14(19)20-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,15H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGPUXTZOOUIMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydrazinocarbonyl-piperidine-1-carboxylic acid benzyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol](/img/structure/B1423572.png)

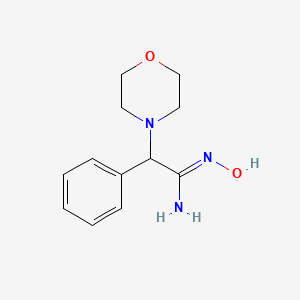




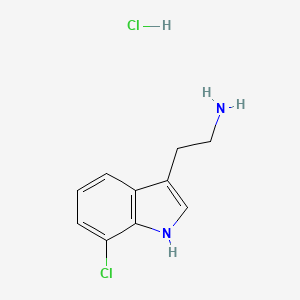

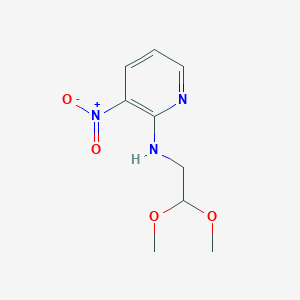
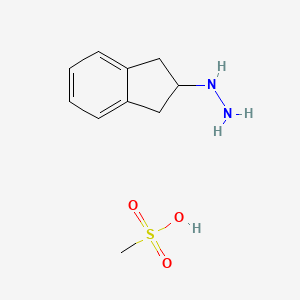


![benzyl[(1Z)-({[(tert-butoxy)carbonyl]amino}imino)[(2,2,2-trifluoroethyl)amino]methyl]amine](/img/structure/B1423594.png)